REACTION_SMILES
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[CH3:26][CH2:27][OH:28].[CH:20]1=[CH:25][CH2:24][CH:23]=[CH:22][CH2:21]1.[OH-:29].[OH-:31].[OH2:32].[Pd+2:30].[c:1]1([CH2:2][N:8]2[CH2:9][CH2:10][CH:11]([n:14]3[c:15](=[O:19])[nH:16][n:17][cH:18]3)[CH2:12][CH2:13]2)[cH:3][cH:4][cH:5][cH:6][cH:7]1>>[NH:8]1[CH2:9][CH2:10][CH:11]([n:14]2[c:15](=[O:19])[nH:16][n:17][cH:18]2)[CH2:12][CH2:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1=CCC=CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd+2]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1[nH]ncn1C1CCN(Cc2ccccc2)CC1
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Name
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Type
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product
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Smiles
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O=c1[nH]ncn1C1CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |